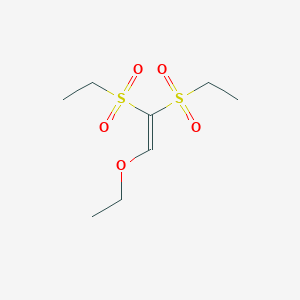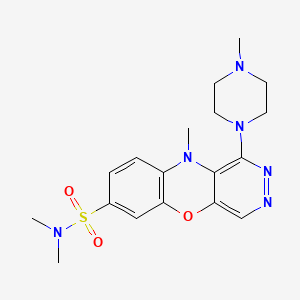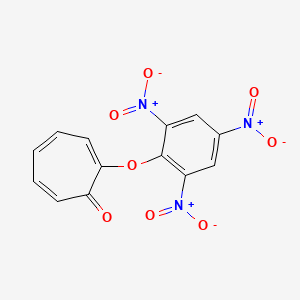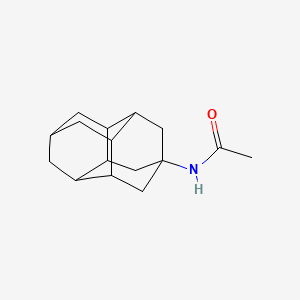
4-Diamantneacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Diamantneacetamide is an organic compound with a unique structure that has garnered interest in various fields of scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Diamantneacetamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. This reaction can be carried out under various conditions, including solvent-free methods, stirring without solvent at elevated temperatures, and fusion techniques . For instance, the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature can yield the target compound .
Industrial Production Methods
Industrial production of this compound often involves optimizing reaction conditions to improve yield and reduce by-products. Methods such as the use of anhydrous acetic acid, acetonitrile, and hydrogen chloride gas in an ice bath have been employed to achieve high yields .
Analyse Des Réactions Chimiques
Types of Reactions
4-Diamantneacetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Applications De Recherche Scientifique
4-Diamantneacetamide has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-Diamantneacetamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or proteins, thereby affecting various biochemical processes . The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with key regulatory proteins in cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Some compounds similar to 4-Diamantneacetamide include acetamide, N,N-dimethylacetamide, and other cyanoacetamide derivatives .
Uniqueness
What sets this compound apart from these similar compounds is its unique structure, which allows it to participate in a wider range of chemical reactions and exhibit distinct biological activities . Its versatility in various applications makes it a compound of significant interest in scientific research.
Propriétés
Formule moléculaire |
C16H23NO |
|---|---|
Poids moléculaire |
245.36 g/mol |
Nom IUPAC |
N-(4-pentacyclo[7.3.1.14,12.02,7.06,11]tetradecanyl)acetamide |
InChI |
InChI=1S/C16H23NO/c1-8(18)17-16-5-13-10-2-9-3-11(13)15(7-16)12(4-9)14(10)6-16/h9-15H,2-7H2,1H3,(H,17,18) |
Clé InChI |
LCBSRTWUDLEKOS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC12CC3C4CC5CC3C(C1)C(C5)C4C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


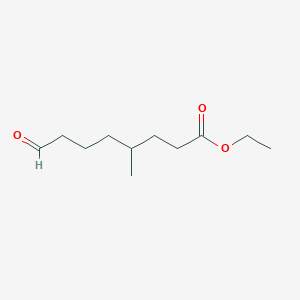

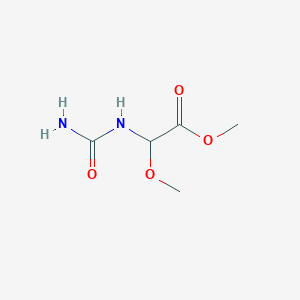


![1-(3,7-Dimethyl-9-phenyl-3,7-diazabicyclo[3.3.1]nonan-9-yl)propan-1-one](/img/structure/B14507199.png)
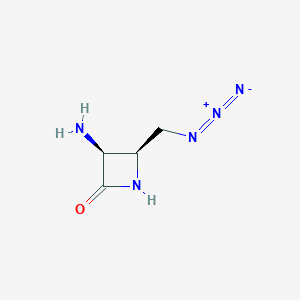
![14-Methyl-14-azadispiro[5.0.5~7~.3~6~]pentadecane-13,15-dione](/img/structure/B14507222.png)
